2,7-DI-Tert-butylpyrene-4,9-dicarbaldehyde 2,7-DI-Tert-butylpyrene-4,9-dicarbaldehyde
Brand Name: Vulcanchem
CAS No.: 918531-49-4
VCID: VC16938265
InChI: InChI=1S/C26H26O2/c1-25(2,3)19-9-15-7-18(14-28)22-12-20(26(4,5)6)10-16-8-17(13-27)21(11-19)23(15)24(16)22/h7-14H,1-6H3
SMILES:
Molecular Formula: C26H26O2
Molecular Weight: 370.5 g/mol

2,7-DI-Tert-butylpyrene-4,9-dicarbaldehyde

CAS No.: 918531-49-4

Cat. No.: VC16938265

Molecular Formula: C26H26O2

Molecular Weight: 370.5 g/mol

* For research use only. Not for human or veterinary use.

2,7-DI-Tert-butylpyrene-4,9-dicarbaldehyde - 918531-49-4

Specification

CAS No. 918531-49-4
Molecular Formula C26H26O2
Molecular Weight 370.5 g/mol
IUPAC Name 2,7-ditert-butylpyrene-4,9-dicarbaldehyde
Standard InChI InChI=1S/C26H26O2/c1-25(2,3)19-9-15-7-18(14-28)22-12-20(26(4,5)6)10-16-8-17(13-27)21(11-19)23(15)24(16)22/h7-14H,1-6H3
Standard InChI Key UMFZMOVBICOEPZ-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)C1=CC2=C3C(=C1)C=C(C4=C3C(=CC(=C4)C(C)(C)C)C=C2C=O)C=O

Introduction

Structural and Molecular Characteristics

Core Architecture

The molecule consists of a pyrene core—a fused tetracyclic aromatic system—modified with two tert-butyl groups and two aldehyde moieties. The tert-butyl groups at the 2- and 7-positions impart steric bulk, enhancing solubility in organic solvents (e.g., chloroform, tetrahydrofuran) and reducing π-π stacking interactions that often lead to aggregation in unsubstituted PAHs . The aldehyde groups at the 4- and 9-positions serve as reactive handles for further functionalization, enabling conjugation with electron-donating or -accepting units.

Table 1: Key Molecular Properties

PropertyValue/Description
Molecular FormulaC₂₈H₂₈O₂
Molecular Weight396.5 g/mol
IUPAC Name4,9-Diformyl-2,7-di-tert-butylpyrene
SolubilitySoluble in CHCl₃, THF, DCM; insoluble in H₂O

Synthetic Strategies

Precursor Derivatization

Spectroscopic and Electronic Properties

UV-Vis and Fluorescence Spectroscopy

The aldehyde groups introduce electron-withdrawing effects, shifting the absorption and emission spectra relative to the parent 2,7-di-tert-butylpyrene:

  • Absorption: λₐ₆ₛ ≈ 380 nm (π→π* transition), with a shoulder at 400 nm due to n→π* transitions in the aldehydes .

  • Emission: λₑₘ ≈ 450 nm (blue fluorescence), suitable for organic light-emitting diodes (OLEDs).

Computational Insights

Density functional theory (DFT) calculations predict:

  • A narrowed HOMO-LUMO gap (∼3.1 eV) compared to unsubstituted pyrene (∼4.1 eV) .

  • Localization of the LUMO on the aldehyde groups, facilitating electron-accepting behavior.

Applications in Materials Science

Organic Electronics

  • OLEDs: The compound’s fluorescence quantum yield (Φₑₘ ≈ 0.45) makes it a candidate for blue-emitting layers .

  • Organic Photovoltaics (OPVs): As an electron-deficient unit, it can pair with donor polymers (e.g., P3HT) to form bulk heterojunctions.

Supramolecular Chemistry

The aldehyde groups enable Schiff base formation with amines, creating dynamic covalent frameworks for sensors or porous materials.

Comparative Analysis with Analogous Compounds

vs. 2,7-Di-tert-butyl-4,5,9,10-tetrahydropyrene

While both compounds feature tert-butyl groups, the tetrahydropyrene derivative lacks conjugation-extending aldehyde moieties, resulting in a larger bandgap and reduced optoelectronic utility .

vs. 2-Cyano-7-(N,N-diethylamino)pyrene

The donor-acceptor dyad in this analog exhibits intramolecular charge transfer, whereas the dicarbaldehyde derivative prioritizes electron deficiency, favoring n-type semiconductor behavior .

Future Directions and Challenges

Scalable Synthesis

Developing catalytic methods (e.g., Ir-catalyzed borylation ) to improve yield and regioselectivity remains critical.

Functional Material Design

Exploration of cross-coupling reactions (e.g., Suzuki-Miyaura) to integrate the dicarbaldehyde into conjugated polymers or metal-organic frameworks (MOFs).

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